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molecular formula C7H9IN2 B8786280 4-(Aminomethyl)-2-iodoaniline CAS No. 106941-22-4

4-(Aminomethyl)-2-iodoaniline

Cat. No. B8786280
M. Wt: 248.06 g/mol
InChI Key: XAEMKYWFXUEWGD-UHFFFAOYSA-N
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Patent
US04622217

Procedure details

To a solution of (2.44 g, 10 mmol) 4-amino-3-iodobenzonitrile (Helv. Chim. Acta. 54: 1486-1488, 1971, Toth: "Die jodierung von desaktivierten aromatischen aminen in wasseriger phase.") in dry THF (5 ml) was added 30 ml of borane-tetrahydrofuran complex solution (30 mmole) with stirring. The solution was heated at reflux temperature for 1 hr. under argon. Upon cooling, ethanol (2 ml) was added to quench excess borane. After the vigorous reaction subsided, water (30 ml) and ether (40 ml) were added and the mixture was separated. The aqueous layer was again extracted with ether (2×40 ml) and the combined ether extracts were dried. HCl gas was bubbled through the ether solution for 10 min. and the granular white precipitate which resulted was collected and recrystallized from methanol (3.0 g, 94%): mp 185°-195° C. (dec); IR (cm-1) Nujol 3500, 1545, 1595 (amine salt); PMR (DMSO-d6) γ8.5 (br, S, 2H), 7.8 (m, 3H), 7.2 (br, S, 2H), 3.7 (S, 2H). Anal. Calcd. for C7H9NI.2HCl: C, 26.17; H, 3.43; N, 8.72. Found: C, 26.21; H, 3.42; N, 8.75.
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
30 mmol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[I:10].C(O)C.O.CCOCC>C1COCC1>[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][C:3]=1[I:10]

Inputs

Step One
Name
Quantity
2.44 g
Type
reactant
Smiles
NC1=C(C=C(C#N)C=C1)I
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
solution
Quantity
30 mmol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
to quench excess borane
CUSTOM
Type
CUSTOM
Details
After the vigorous reaction
CUSTOM
Type
CUSTOM
Details
the mixture was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was again extracted with ether (2×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ether extracts were dried
CUSTOM
Type
CUSTOM
Details
HCl gas was bubbled through the ether solution for 10 min.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the granular white precipitate which resulted
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol (3.0 g, 94%)

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(CN)C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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